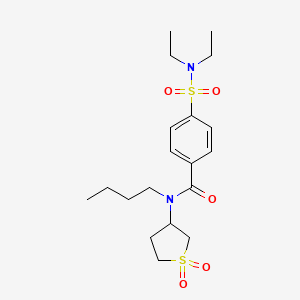

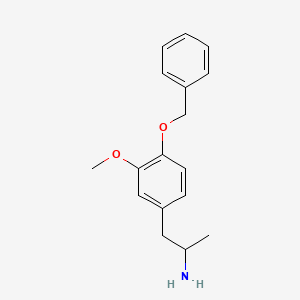

![molecular formula C10H17NO B2813204 1,8,8-三甲基-3-氮杂双环[3.2.1]辛烷-2-酮 CAS No. 1197-67-7](/img/structure/B2813204.png)

1,8,8-三甲基-3-氮杂双环[3.2.1]辛烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a specialty product for proteomics research . It has a molecular formula of C10H19N and a molecular weight of 153.26 .

Synthesis Analysis

The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has been a subject of research due to its potential biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is characterized by a bicyclic scaffold . This structure is central to the family of tropane alkaloids .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one include a molecular formula of C10H19N and a molecular weight of 153.26 .科学研究应用

合成和化学性质

1,8,8-三甲基-3-氮杂双环[3.2.1]辛烷-2-酮一直是有机合成和化学转化领域感兴趣的主题。例如,Grošelj 等人(2005 年)讨论了从樟脑开始合成该化合物的各种衍生物,突出了其在有机化学中的多功能性。他们展示了催化氢化和格氏试剂的使用如何导致一系列具有不同功能的化合物 (Grošelj 等人,2005 年)。同一小组的另一项研究探索了亚烷基衍生物的立体选择性合成,展示了该化合物在创建结构多样分子的效用 (Grošelj 等人,2005 年)。

结构和构象分析

该化合物也因其结构和构象方面而受到研究。Arias 等人(1986 年)使用核磁共振波谱研究了 N-取代的 8-氮杂双环[3.2.1]辛烷-3-酮,该化合物与 1,8,8-三甲基-3-氮杂双环[3.2.1]辛烷-2-酮密切相关。他们分析了溶液中的优先构象,有助于理解其结构行为 (Arias 等人,1986 年)。

在药理学中的应用

在药理学研究中,已经探索了该化合物的衍生物。Yamashita 等人(1997 年)合成了与 1,8,8-三甲基-3-氮杂双环[3.2.1]辛烷-2-酮相关的化合物,并将其评估为 sigma 配体,表明在药理学中具有潜在应用 (Yamashita 等人,1997 年)。

在生物化学中的用途

该化合物的衍生物也与生物化学有关。Tinao-Wooldridge 等人(1995 年)发现某些衍生物表现出抗惊厥特性,证明了该化合物在开发新治疗剂中的相关性 (Tinao-Wooldridge 等人,1995 年)。

属性

IUPAC Name |

1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESYHNXRFZBXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)NC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

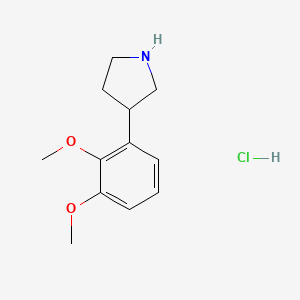

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)

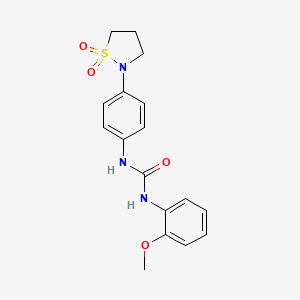

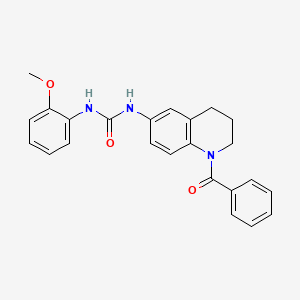

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)

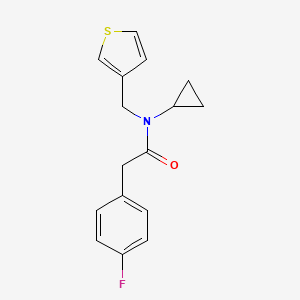

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)

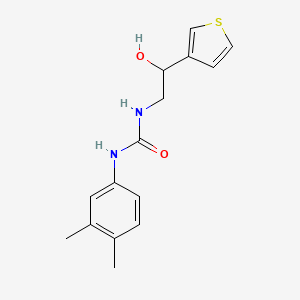

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)

![1-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B2813137.png)

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)

![2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813143.png)